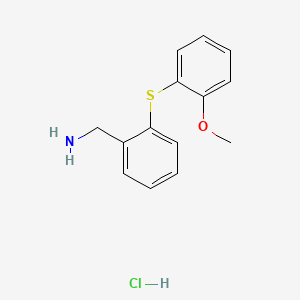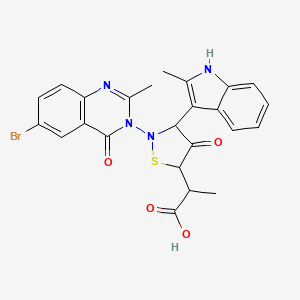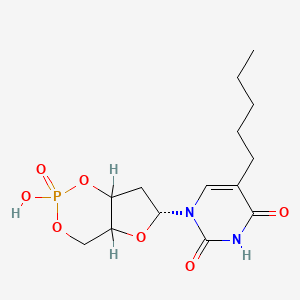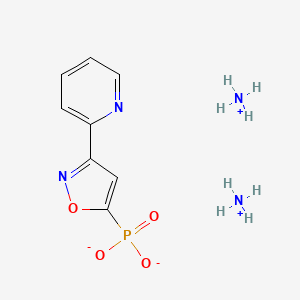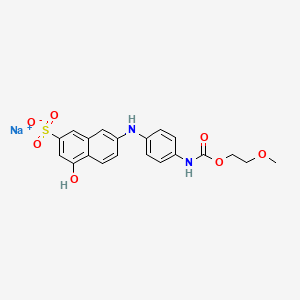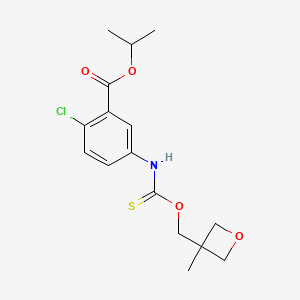
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H20ClNO4S. This compound is known for its unique structural features, which include a benzoic acid core substituted with a chloro group, an oxetanyl ring, and a thioxomethylamino group.
Vorbereitungsmethoden
The synthesis of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxetanyl ring: This step involves the cyclization of a suitable precursor to form the oxetanyl ring.
Introduction of the thioxomethylamino group: This step involves the reaction of the oxetanyl intermediate with a thioxomethylamine derivative under controlled conditions.
Chlorination and esterification: The final steps involve the chlorination of the benzoic acid core and subsequent esterification with isopropyl alcohol to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound’s thioxomethylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxetanyl ring may also contribute to its reactivity by undergoing ring-opening reactions under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester include:
Benzoic acid derivatives: Compounds like 2-chloro-5-aminobenzoic acid and 2-chloro-5-nitrobenzoic acid share structural similarities but differ in their functional groups.
Oxetanyl compounds: Molecules containing the oxetanyl ring, such as 3-methyl-3-oxetanol, exhibit similar ring strain and reactivity.
Thioxomethylamino compounds: Compounds like thioxomethylamine derivatives have similar functional groups but differ in their overall structure.
Eigenschaften
CAS-Nummer |
135813-00-2 |
|---|---|
Molekularformel |
C16H20ClNO4S |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
propan-2-yl 2-chloro-5-[(3-methyloxetan-3-yl)methoxycarbothioylamino]benzoate |
InChI |
InChI=1S/C16H20ClNO4S/c1-10(2)22-14(19)12-6-11(4-5-13(12)17)18-15(23)21-9-16(3)7-20-8-16/h4-6,10H,7-9H2,1-3H3,(H,18,23) |
InChI-Schlüssel |
OOXDNWKNHFWPEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCC2(COC2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


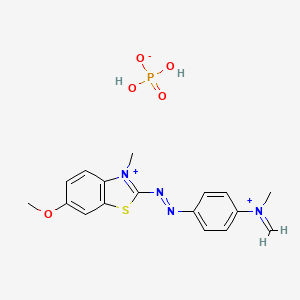
![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
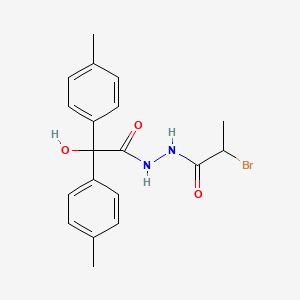
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
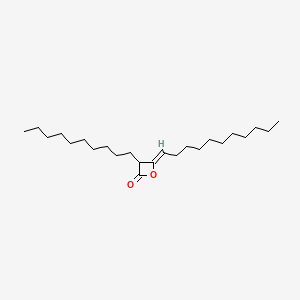
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)


